molecular formula C18H24O B8467019 1-(4-(Dec-1-ynyl)phenyl)ethanone CAS No. 693238-96-9

1-(4-(Dec-1-ynyl)phenyl)ethanone

Cat. No. B8467019
M. Wt: 256.4 g/mol
InChI Key: KQXHXEWBSFNDDV-UHFFFAOYSA-N
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Patent
US08431698B2

Procedure details

Glyoxal synthesis step 1 is shown in FIG. 12. In a 100 mL Schlenk tube containing 46% Pd—C aerogel (110 mg, 0.47 mmol) were placed Cul (190 mg, 1 mmol), Ph3P (250 mg, 1 mmol), 4-iodoacetophenone (0.79 mmol), i-Pr2NH (0.17 mL, 1.2 mmol), deca-1-yne (8 mmol), and previously degassed dimethylformamide (DMF) (0.5 mL) under argon. This was magnetically stirred at 100° C. for a 16-h period. After cooling, the solution was removed and the catalyst was washed with DMF (3×3 mL) and recovered. The combined organic extracts were diluted in Et2O (100 mL), washed with brine (3×30 mL), dried (annh. MgSO4), and evaporated at reduced pressure. The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5) to give the product, 1-(4-(dec-1-ynyl)phenyl)ethanone as a yellow oil; yield: 96% 1H NMR (CDCl3): d=7.87 d,(2 H), 7.53 (d, 2 H), 2.55 (s, 3 H), 2.03 (2 H), 1.46 (2 H), 1.31 (m, 10 H), 0.86 (3 H) 13C NMR (CDCl3): d=CH3,14.0; CH2 22.6; CH2 31.5,; CH2 29.3; CH2 28.7; CH2 28.4; CH2 28.7; CH2 18.7; C (alkyne) 100.1; C (alkyne) 78.5; CH3 29.3; C (carbonyl) 199.8; C 136.4; CH 128.4; CH 132.2; C 127.1; CH 132.2; CH 128.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
0.79 mmol
Type
reactant
Reaction Step Three
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Quantity
8 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
16-h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C=O)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:24][C:25]([C:27]1[CH:32]=[CH:31][C:30](I)=[CH:29][CH:28]=1)=[O:26].N(C(C)C)C(C)C.[CH:41]#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]>[Pd].CN(C)C=O>[C:41]([C:30]1[CH:31]=[CH:32][C:27]([C:25](=[O:26])[CH3:24])=[CH:28][CH:29]=1)#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
0.79 mmol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I
Step Four
Name
Quantity
0.17 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Step Five
Name
Quantity
8 mmol
Type
reactant
Smiles
C#CCCCCCCCC
Step Six
Name
16-h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution was removed
WASH
Type
WASH
Details
the catalyst was washed with DMF (3×3 mL)
CUSTOM
Type
CUSTOM
Details
recovered
ADDITION
Type
ADDITION
Details
The combined organic extracts were diluted in Et2O (100 mL)
WASH
Type
WASH
Details
washed with brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (annh. MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5)

Outcomes

Product
Name
Type
product
Smiles
C(#CCCCCCCCC)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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